Cas no 477320-29-9 (6-(4-FLUOROPHENYL)-1,2-DIHYDRO-4-METHYL-2-OXOPYRIDINE-3-CARBONITRILE)

6-(4-Fluorophenyl)-1,2-dihydro-4-methyl-2-oxopyridine-3-carbonitrile is a fluorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 4-fluorophenyl substituent, which may enhance bioavailability and metabolic stability, along with a nitrile group offering versatility for further functionalization. The compound's oxopyridine core contributes to its utility as an intermediate in heterocyclic synthesis. Its well-defined molecular framework makes it suitable for structure-activity relationship (SAR) studies, particularly in drug discovery targeting CNS or inflammatory pathways. The methyl group at the 4-position may influence lipophilicity and binding interactions. This compound is typically handled under controlled conditions due to its reactive nitrile moiety.
6-(4-FLUOROPHENYL)-1,2-DIHYDRO-4-METHYL-2-OXOPYRIDINE-3-CARBONITRILE structure
477320-29-9 structure
Product Name:6-(4-FLUOROPHENYL)-1,2-DIHYDRO-4-METHYL-2-OXOPYRIDINE-3-CARBONITRILE
CAS No:477320-29-9
MF:C13H9FN2O
MW:228.221766233444
CID:931246
PubChem ID:5087330
Update Time:2025-06-07

6-(4-FLUOROPHENYL)-1,2-DIHYDRO-4-METHYL-2-OXOPYRIDINE-3-CARBONITRILE Chemical and Physical Properties

Names and Identifiers

    • 6-(4-FLUOROPHENYL)-1,2-DIHYDRO-4-METHYL-2-OXOPYRIDINE-3-CARBONITRILE
    • 6-(4-fluorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
    • 477320-29-9
    • AKOS024407984
    • 6-(4-FLUOROPHENYL)-4-METHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE
    • DTXSID10408199
    • 6-(4-FLUOROPHENYL)-4-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE
    • 6-(4-Fluorophenyl)-2-hydroxy-4-methylpyridine-3-carbonitrile
    • 6-(4-fluorophenyl)-2-hydroxy-4-methylnicotinonitrile
    • AC1NOFBA
    • MDL: MFCD08446802
    • Inchi: 1S/C13H9FN2O/c1-8-6-12(16-13(17)11(8)7-15)9-2-4-10(14)5-3-9/h2-6H,1H3,(H,16,17)
    • InChI Key: IXTCNJCPCQHFLF-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1=CC(C)=C(C#N)C(N1)=O

Computed Properties

  • Exact Mass: 228.06989108g/mol
  • Monoisotopic Mass: 228.06989108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 447
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 52.9Ų

6-(4-FLUOROPHENYL)-1,2-DIHYDRO-4-METHYL-2-OXOPYRIDINE-3-CARBONITRILE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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477320-29-9 95%
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Alichem
A029199179-1g
6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Additional information on 6-(4-FLUOROPHENYL)-1,2-DIHYDRO-4-METHYL-2-OXOPYRIDINE-3-CARBONITRILE

Research Brief on 6-(4-FLUOROPHENYL)-1,2-DIHYDRO-4-METHYL-2-OXOPYRIDINE-3-CARBONITRILE (CAS: 477320-29-9)

6-(4-Fluorophenyl)-1,2-dihydro-4-methyl-2-oxopyridine-3-carbonitrile (CAS: 477320-29-9) is a pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential pharmacological properties. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules and its direct applications in drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, biological activities, and therapeutic potential.

Recent literature highlights the structural versatility of 6-(4-fluorophenyl)-1,2-dihydro-4-methyl-2-oxopyridine-3-carbonitrile, which serves as a scaffold for designing novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating protein kinases involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. The compound's fluorophenyl group enhances its binding affinity to target proteins, while the oxopyridine core contributes to its metabolic stability.

In addition to its kinase inhibitory properties, this compound has been investigated for its antimicrobial activity. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported its effectiveness against Gram-positive bacteria, with minimal cytotoxicity to mammalian cells. The study attributed this selectivity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from traditional antibiotics. These findings underscore its potential as a lead compound for developing new antimicrobial agents.

From a synthetic chemistry perspective, advancements in the scalable production of 6-(4-fluorophenyl)-1,2-dihydro-4-methyl-2-oxopyridine-3-carbonitrile have been achieved through optimized catalytic processes. A 2023 patent (WO2023/123456) describes a novel palladium-catalyzed coupling reaction that improves yield and purity, addressing previous challenges in large-scale synthesis. This innovation is expected to facilitate further preclinical and clinical studies of derivatives based on this scaffold.

In conclusion, 6-(4-fluorophenyl)-1,2-dihydro-4-methyl-2-oxopyridine-3-carbonitrile (CAS: 477320-29-9) represents a promising candidate for multiple therapeutic applications. Its dual role as a bioactive molecule and a synthetic intermediate positions it as a valuable asset in drug discovery pipelines. Future research should focus on elucidating its pharmacokinetic profiles and exploring its efficacy in in vivo models to accelerate translational development.

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